
N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17ClF2N2O2 and its molecular weight is 378.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Azetidinone derivatives have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These compounds demonstrate significant potential as therapeutic agents due to their broad-spectrum activity against various pathogens and their ability to modulate inflammatory responses in vivo. For instance, the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole has been shown to exhibit good antibacterial and antifungal activities, as well as promising antitubercular and anti-inflammatory effects (Samadhiya, Sharma, & Srivastava, 2013).
Another study focused on the synthesis of Schiff's bases and 2-azetidinones from isonocotinyl hydrazone, highlighting their potential as antidepressant and nootropic agents. This research underscores the versatility of azetidinone derivatives in addressing a range of CNS disorders, thereby expanding their application beyond antimicrobial and anti-inflammatory use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
QSAR Studies and Pharmaceutical Importance
Quantitative structure-activity relationship (QSAR) studies have further elucidated the impact of molecular modifications on the antibacterial activity of azetidinone derivatives, providing insights into the design of more effective therapeutic agents. These studies highlight the critical role of hydrophobicity and steric factors in enhancing the biological activity of azetidinone compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Moreover, the pharmaceutical importance of 2-azetidinone derivatives, especially those related to phenothiazine, has been emphasized in several studies. These compounds have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating their potential as broad-spectrum antimicrobial agents. The successful synthesis and biological evaluation of these compounds underscore the relevance of azetidinone derivatives in the development of new therapeutic agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-15-4-1-12(2-5-15)7-8-23-18(25)14-10-24(11-14)19(26)13-3-6-16(21)17(22)9-13/h1-6,9,14H,7-8,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYLZNFUJHCZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
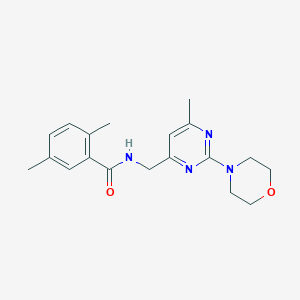
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)
![5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2640398.png)
![N-(2,4-difluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2640399.png)

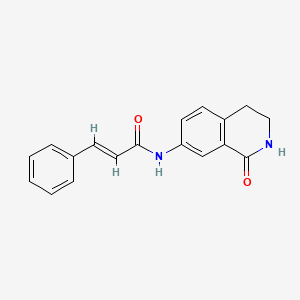

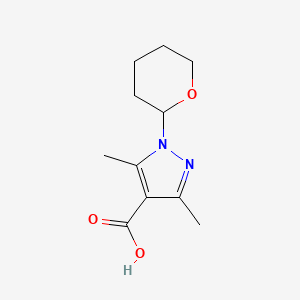
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)

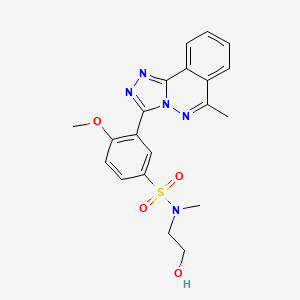
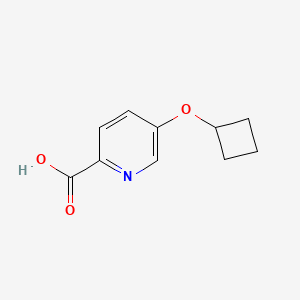
![3-[(2-Bromophenyl)methoxy]benzoic acid](/img/structure/B2640416.png)
